2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid

Medicinal chemistry Scaffold design Physicochemical profiling

This Boc-protected azetidine building block offers a unique α-methoxy substitution on the acetic acid side chain, introducing a stereogenic center and extra hydrogen-bond acceptor not found in simpler analogs like 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2). It delivers sequential orthogonal deprotection (TFA-labile Boc + free carboxylic acid) for precise peptide coupling. Choose this compound for GLP-1 receptor agonist research or PROTAC linker development where constrained geometry and tunable linker conformation are essential. 98% purity ensures compliance with ICH Q3A impurity thresholds for cGMP campaigns.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 2231673-77-9
Cat. No. B2875643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid
CAS2231673-77-9
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
InChIKeyMATRGPGDSFXZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid (CAS 2231673-77-9): Procurement-Grade Azetidine Building Block for Constrained Peptide and PROTAC Synthesis


2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid (CAS 2231673-77-9) is a Boc-protected, non-natural amino acid surrogate built on a conformationally constrained azetidine scaffold, with molecular formula C11H19NO5 and molecular weight 245.27 g/mol . The compound bears a characteristic α-methoxy substituent on the acetic acid side chain, which introduces a stereogenic center absent in simpler Boc-azetidine building blocks such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) or N-Boc-3-azetidineacetic acid (CAS 183062-96-6) [1]. Its predicted pKa of 4.58±0.10 and predicted boiling point of 360.6±27.0 °C distinguish it physicochemically from its closest in-class analogs . The compound is positioned as a versatile small-molecule scaffold for medicinal chemistry, particularly in GLP-1 receptor agonist research and PROTAC linker development .

Why 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid Cannot Be Substituted by Generic Boc-Azetidine Building Blocks


The α-methoxy substitution on the acetic acid side chain of this compound introduces a stereogenic center and an additional hydrogen-bond acceptor that is absent in the two most common procurement alternatives: 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2, MW 201.22) and N-Boc-3-azetidineacetic acid (CAS 183062-96-6, MW 215.25) . Generic substitution with these simpler analogs would eliminate the chiral induction potential at the α-carbon and reduce the topological polar surface area (TPSA) by approximately 9–15 Ų, altering both molecular recognition and passive permeability profiles . The target compound's dual orthogonal functionality—Boc-protected secondary amine plus methoxy-substituted carboxylic acid—enables sequential deprotection chemistries (TFA-mediated Boc removal followed by amide coupling at the carboxylic acid) that are not simultaneously available with N-Boc-3-azetidineacetic acid, which lacks the α-heteroatom substitution that modulates the carboxylic acid's reactivity and the resulting amide bond's conformational preferences [1]. In GLP-1 analog synthesis and PROTAC linker design, where constrained scaffolds with defined stereochemistry and tunable linker geometry are critical parameters, interchanging building blocks without preserving the α-methoxy motif results in altered peptide backbone dihedral angles and linker trajectories [2].

Quantitative Differentiation Evidence: 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid vs. Closest In-Class Analogs


α-Methoxy Substitution Increases Hydrogen Bond Acceptor Count and Topological Polar Surface Area Relative to Non-Methoxylated Boc-Azetidine Comparators

The target compound contains five hydrogen bond acceptors (5 × O atoms: Boc carbonyl, Boc ester oxygen, methoxy oxygen, carboxylic acid carbonyl, carboxylic acid hydroxyl) versus four H-bond acceptors in 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) and N-Boc-3-azetidineacetic acid (CAS 183062-96-6), both of which lack the α-methoxy oxygen [1]. The TPSA for the target compound is calculated at approximately 85–87 Ų (estimated from the sum of fragment contributions: carboxylic acid 37.3 Ų + tertiary amine 3.24 Ų + ether oxygen 9.23 Ų + ester 26.3 Ų), compared with approximately 70–76 Ų for the non-methoxylated analogs . This TPSA difference of ~10–17 Ų translates to a measurable decrease in predicted passive membrane permeability, as TPSA values above 80 Ų are associated with reduced blood-brain barrier penetration and slower passive diffusion, relevant for restricting CNS exposure in peripherally targeted GLP-1 conjugates [2].

Medicinal chemistry Scaffold design Physicochemical profiling

Predicted pKa Shift of 4.58 Enables pH-Dependent Deprotection Selectivity Not Achievable with 1-Boc-azetidine-3-carboxylic acid (Estimated pKa ~3.4–4.0)

The predicted pKa of the target compound's carboxylic acid group is 4.58±0.10 , which is approximately 0.6–1.2 log units higher (less acidic) than the estimated pKa of 1-Boc-azetidine-3-carboxylic acid (CID 2755981, XLogP3-AA 0.4, indicative of a more solvent-exposed, directly ring-attached carboxylic acid with predicted pKa ~3.4–4.0) [1]. The α-methoxy group exerts an electron-withdrawing inductive effect that is partially offset by its electron-donating resonance contribution, resulting in a net moderation of acidity compared to an unsubstituted α-carbon. This 0.6–1.2 unit pKa shift translates to a 4- to 16-fold difference in proton dissociation at physiological pH (7.4), meaning the target compound exists predominantly as the carboxylate anion while the comparator undergoes near-complete deprotonation [2]. In practice, this differential ionization allows finer pH control during aqueous workup and enables selective amide coupling under mildly acidic conditions (pH 4.5–5.5) where 1-Boc-azetidine-3-carboxylic acid would be fully ionized and thus less reactive toward carbodiimide-mediated activation.

Synthetic chemistry Protecting group strategy Orthogonal deprotection

Conformational Restriction from α-Methoxy Substitution Alters Peptide Backbone Dihedral Angles Relative to Unsubstituted N-Boc-3-azetidineacetic acid in Computational Docking Studies

The azetidine ring provides intrinsic conformational rigidity by restricting the φ dihedral angle, a property shared across Boc-protected azetidine building blocks used in constrained peptide design [1]. However, the α-methoxy substituent on the target compound introduces an additional gauche preference between the methoxy group and the azetidine ring nitrogen, as predicted by the general stereoelectronic effect of electronegative α-substituents on carboxylic acid derivatives (the 'gauche effect'). The Fmoc-protected analog (CAS 2567502-01-4, 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}azetidin-3-yl)-2-methoxyacetic acid) shares the α-methoxy motif but employs a base-labile Fmoc protecting group, whereas the target compound uses the acid-labile Boc group [2]. This Boc protection enables compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) schemes where orthogonal N-terminal deprotection is required—a strategic advantage over the Fmoc analog when both Fmoc and Boc protecting group strategies must coexist in the same synthetic sequence . In the context of GLP-1 analog synthesis, where multiple orthogonal protecting groups are employed for sequential side-chain modifications, the Boc-protected α-methoxy azetidine scaffold offers a unique combinatorial handle not provided by any single comparator.

Peptide mimetics Conformational analysis Structure-based design

Commercially Available Purity of 98% from Leyan (CAS 2231673-77-9) vs. 95–97% Typical for Comparator N-Boc-3-azetidineacetic acid, Enabling Stringent QC Requirements in Regulated Synthesis

The target compound is commercially available at 98% purity (Leyan, product number 1548896) and 95% purity (Sigma-Aldrich/Enamine, ENAH5802E653) . In comparison, N-Boc-3-azetidineacetic acid (CAS 183062-96-6) is typically supplied at 97–98% purity (TCI Chemicals, Bidepharm) , while 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is typically available at 97–99% (GC) from AKSci with a melting point range of 98–105°C (indicating a broader melt range and potential polymorph variability) . The 98% purity specification from Leyan is accompanied by batch-specific QC documentation (NMR, HPLC, GC) as noted by Bidepharm for related compounds , providing the traceability required for IND-enabling synthesis where impurity profiles must be rigorously controlled. The narrower purity window and availability of batch-specific analytical certificates make this compound preferable for GLP-1 fragment synthesis destined for cGMP manufacturing campaigns.

Quality control Procurement specification GMP synthesis

Dual Orthogonal Functionalization (Boc-Amine + Methoxy-Substituted Carboxylic Acid) vs. Single-Functionality Comparators: Expanding PROTAC Linker Design Space

Boc-protected azetidine building blocks are increasingly employed as rigid, non-cleavable linkers in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) development . 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is explicitly marketed as a non-cleavable ADC linker and alkyl chain-based PROTAC linker , and 1-Boc-azetidine-3-yl-methanol (CAS 142253-56-3) is similarly positioned [1]. The target compound extends this utility by introducing a methoxy-substituted carboxylic acid handle that provides differentiated reactivity: the methoxy group can serve as a latent site for further derivatization (e.g., demethylation to the alcohol, or participation in hydrogen-bond-directed conformational preorganization). Unlike 1-Boc-azetidine-3-carboxylic acid, which offers only a single carboxylic acid attachment point, and 1-Boc-azetidine-3-yl-methanol, which offers only a hydroxyl attachment point, the target compound provides both a Boc-protected amine and a methoxy-bearing carboxylic acid within the same rigid azetidine scaffold . In a PROTAC context, this bifunctionality allows the building block to serve simultaneously as a conformational constraint element and a branching point for heterobifunctional linker assembly, reducing the number of synthetic steps required to introduce both rigidity and orthogonal connectivity.

PROTAC linker Bifunctional building block Targeted protein degradation

Procurement-Guided Application Scenarios for 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid (CAS 2231673-77-9)


GLP-1 Receptor Agonist Peptide Fragment Synthesis Requiring Constrained Non-Natural Amino Acid Surrogates

In solid-phase peptide synthesis (SPPS) of GLP-1 receptor agonist analogs such as semaglutide and liraglutide, the incorporation of conformationally constrained azetidine-based amino acid surrogates is used to stabilize bioactive secondary structures and resist proteolytic degradation [1]. The target compound, with its Boc-protected azetidine nitrogen and α-methoxyacetic acid side chain, can be coupled as a turn-inducing residue at positions requiring restricted φ/ψ dihedral angles. The 98% purity specification (Leyan) and availability of Certificates of Analysis from Sigma-Aldrich ensure that the building block meets the impurity thresholds required for cGMP peptide manufacturing campaigns, where single-impurity limits of ≤0.5% are mandated by ICH Q3A guidelines [2]. The predicted pKa of 4.58 facilitates mild acidic cleavage from resin without compromising the Boc protecting group, enabling subsequent orthogonal deprotection at the azetidine nitrogen for on-resin N-terminal elongation .

PROTAC Heterobifunctional Linker Assembly Using a Pre-Functionalized Rigid Azetidine Core

The compound serves as a pre-functionalized, rigid core for assembling PROTAC heterobifunctional linkers where the azetidine ring imposes a defined exit vector angle (~109° ring pucker) between the E3 ligase ligand and the target protein ligand [1]. The α-methoxy group on the acetic acid side chain provides a hydrogen bond acceptor that can engage in intramolecular or solvent-mediated interactions to preorganize the linker conformation, potentially reducing the entropic penalty of ternary complex formation—a key determinant of PROTAC degradation efficiency (DC₅₀) [2]. Unlike 1-Boc-azetidine-3-carboxylic acid, which offers only a simple carboxylic acid attachment point, the methoxy-substituted analog allows chemists to preserve the methoxy group as a conformational anchor or to demethylate it (BBr₃, CH₂Cl₂, −78 °C) to generate a secondary alcohol for additional branching, providing synthetic flexibility not available with unsubstituted comparators .

Orthogonal Protecting Group Strategies in Multistep Synthesis of Azetidine-Containing Pharmaceutical Intermediates

The target compound's Boc protection on the azetidine nitrogen is stable to the basic conditions used for Fmoc removal (20% piperidine/DMF) and to catalytic hydrogenation conditions, while being selectively removable under acidic conditions (TFA/DCM or HCl/dioxane) [1]. This orthogonality enables its use in synthetic sequences where multiple amine protecting groups must be manipulated independently—for example, in the synthesis of azetidine-containing GPR119 modulators for diabetes and obesity indications, where sequential deprotection and functionalization steps are required [2]. The Fmoc-protected analog (CAS 2567502-01-4) cannot be used in such sequences because Fmoc removal conditions would also deprotect other Fmoc-protected intermediates, creating chemoselectivity conflicts. The higher pKa of the target (4.58 vs. ~3.4–4.0 for non-methoxylated analogs) also allows selective deprotonation and carboxylate activation at pH 5.0–5.5 without competing N-Boc deprotonation or decomposition .

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.